molecular formula C11H12FNO2 B12975117 (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12975117
M. Wt: 209.22 g/mol
InChI Key: XKBLOUKUUZVECM-JTQLQIEISA-N
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Description

Systematic Breakdown of the IUPAC Name

  • Parent hydrocarbon : 5,6,7,8-Tetrahydronaphthalene (bicyclo[4.4.0]dec-1-ene).
  • Principal functional group : Carboxylic acid (-COOH) at position 1.
  • Substituents :
    • Amino group (-NH2) at position 5.
    • Fluorine atom (-F) at position 3.
  • Stereochemistry : (S)-configuration at C5.
  • Salt form : Hydrochloride (HCl).

The molecular formula is C₁₁H₁₃FNO₂·HCl , with a molar mass of 245.69 g/mol. Key identifiers include the SMILES string C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N.Cl and InChIKey XKBLOUKUUZVECM-UHFFFAOYSA-N. Synonyms such as "5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride" and CAS registry number 1337400-35-7 are widely used in chemical databases.

Stereochemical Configuration Analysis

The (S)-configuration at C5 governs the compound’s three-dimensional geometry and biological interactions. This chiral center arises from the tetrahedral bonding of the amino group to C5, which is part of the saturated cyclohexene ring.

Cahn-Ingold-Prelog Prioritization

Using the Cahn-Ingold-Prelog (CIP) rules, substituents at C5 are prioritized as follows:

  • Highest priority : Amino group (-NH2, atomic number N = 7).
  • Second priority : Carbon chain connecting to C4 (part of the bicyclic system).
  • Third priority : Hydrogen atom.
  • Lowest priority : Lone pair (implicit in the tetrahedral geometry).

This prioritization assigns the (S)-configuration when the lowest-priority group (lone pair) is oriented away from the observer, and the remaining groups descend in priority counterclockwise.

Experimental Determination of Stereochemistry

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal for confirming the (S)-configuration. In related tetrahydronaphthalene derivatives, such as (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, X-ray analyses reveal bond angles and torsion angles consistent with the assigned stereochemistry. For the target compound, NMR coupling constants between C5 and adjacent protons (e.g., J5-6 and J5-4) provide indirect evidence of spatial arrangements. Computational models using molecular mechanics (MMP2) further validate these findings by comparing energy-minimized conformers to experimental data.

Conformational Analysis of the Tetrahydronaphthalene Core

The tetrahydronaphthalene system adopts distinct conformations influenced by ring puckering, substituent effects, and intramolecular hydrogen bonding.

Predominant Conformers

  • Half-Chair Conformation :
    • The saturated cyclohexene ring distorts into a half-chair geometry to alleviate angle strain.
    • Substituents at C3 (fluoro) and C5 (amino) occupy pseudoaxial or pseudoequatorial positions depending on steric and electronic factors.
  • Boat Conformation :
    • Less favored due to increased torsional strain but observed transiently in dynamic NMR studies.

Substituent Effects on Conformation

  • Fluorine at C3 : The electronegative fluorine atom induces partial ring flattening, stabilizing the half-chair conformation through dipole-dipole interactions.
  • Amino Group at C5 : Protonation to -NH3+ in the hydrochloride salt enhances hydrogen bonding with the carboxylic acid group at C1, further rigidifying the structure.

Computational Insights

Ab initio calculations (HF/6-31G**) and molecular mechanics (MM3) predict a ring inversion barrier of 3.7–4.3 kcal/mol, higher than earlier AM1 estimates. This barrier arises from steric clashes during the transition between twist-boat and half-chair conformers.

Conformation Energy (kcal/mol) Key Features
Half-Chair 0.0 (reference) Minimal angle strain, substituents pseudoequatorial
Twist-Boat +3.7 Moderate torsional strain, transitional state
Boat +4.3 High torsional strain, rarely populated

Table 1. Relative energies of tetrahydronaphthalene conformers derived from HF/6-31G* calculations.*

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(5S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1

InChI Key

XKBLOUKUUZVECM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Origin of Product

United States

Preparation Methods

Fluorination of Tetrahydronaphthalene Derivatives

  • Fluorination is typically achieved via electrophilic or nucleophilic fluorination methods on pre-functionalized aromatic or partially saturated rings.
  • A common approach involves starting from 3-bromo or 3-fluoro substituted intermediates, which can be prepared via halogenation followed by halogen exchange or direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Grignard reagents derived from halogenated precursors (e.g., 3-fluoro-5-trifluoromethylphenyl bromide) can be used to introduce fluorinated aryl groups, as demonstrated in related aromatic systems.

Amination at the 5-Position

  • The amino group introduction often involves nucleophilic substitution or reductive amination on a ketone or aldehyde precursor at the 5-position.
  • Protection strategies such as sulfonamide formation (e.g., phenylsulfonyl protection) may be employed to control regioselectivity and facilitate purification.
  • Subsequent deprotection yields the free amino group.

Carboxylation at the 1-Position

  • Carboxylic acid functionality is introduced via oxidation of methyl or aldehyde groups or by direct carboxylation of organometallic intermediates.
  • Boronic acid intermediates (e.g., 3-fluoro-5-trifluoromethylphenylboronic acid) are synthesized via Grignard reactions and used in palladium-catalyzed coupling reactions to build the aromatic framework with the carboxylic acid group.

Asymmetric Synthesis and Resolution

  • The (S)-enantiomer is obtained either by chiral resolution of racemic mixtures or by asymmetric catalytic hydrogenation or addition reactions using chiral ligands or catalysts.
  • The stereochemistry is confirmed by optical rotation and chiral chromatography.

Formation of Hydrochloride Salt

  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility for further applications.

Representative Experimental Data and Yields

Step Reaction Type Conditions Yield (%) Notes
Grignard formation and boronic acid synthesis Mg, Iodine, THF, -78°C to RT 57% Formation of 3-fluoro-5-trifluoromethylphenylboronic acid intermediate
Palladium-catalyzed coupling Pd(PPh3)4, THF, Na2CO3, 80°C, 24 h 57% Coupling to form fluorinated tetrahydronaphthalene derivative
Amination and deprotection Reductive amination, sulfonamide protection/deprotection Variable Controlled regioselectivity and stereochemistry
Hydrochloride salt formation HCl in solvent Quantitative Final salt form for stability

Research Findings and Optimization Notes

  • The fluorine atom at the 3-position significantly influences the electronic properties and reactivity of the intermediate compounds, requiring careful selection of fluorination reagents and conditions to avoid side reactions.
  • Use of low temperatures (e.g., -78°C) during boronic acid formation and coupling steps minimizes decomposition and improves selectivity.
  • Palladium-catalyzed cross-coupling reactions are critical for constructing the aromatic framework with high regio- and stereoselectivity.
  • Protection of the amino group as a sulfonamide or other protecting groups is essential to prevent unwanted side reactions during multi-step synthesis.
  • The hydrochloride salt form improves compound handling and is preferred for biological testing and storage.

Summary Table of Preparation Method Features

Feature Description Impact on Synthesis
Starting Materials Tetrahydronaphthalene derivatives, halogenated aromatics Commercial availability facilitates synthesis
Fluorination Method Electrophilic/nucleophilic fluorination, Grignard intermediates Requires controlled conditions for selectivity
Amino Group Introduction Nucleophilic substitution, reductive amination Protection/deprotection steps necessary
Carboxylation Oxidation or organometallic carboxylation Enables installation of acid functionality
Stereochemical Control Chiral catalysts or resolution Ensures (S)-enantiomer purity
Salt Formation Treatment with HCl Enhances stability and solubility

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for replacing the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its tetrahydronaphthalene backbone with several analogs, but substituent variations lead to distinct properties:

Compound Name Molecular Formula Functional Groups Key Features
Target Compound C₁₁H₁₃FClNO₂ Amino, fluoro, carboxylic acid, HCl Enhanced solubility (HCl salt), stereospecific interactions
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ Carboxylic acid Lacks amino/fluoro groups; simpler structure, lower polarity
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide C₁₇H₂₃N₂O Carboxamide, quinuclidine Bioactive carboxamide moiety; acute toxicity (H302, H315)
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₀O₃ Carboxylic acid, ketone Ketone group increases electrophilicity; lower molecular weight (190.20)
Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl] derivative) C₁₈H₂₄N₂O Carboxamide, azabicyclo[2.2.2]octane Rigid bicyclic structure; potential CNS activity

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to free carboxylic acid analogs (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) .
  • Melting Point : The quinuclidine carboxamide analog melts at 157–159°C , while the target compound’s melting point is expected to be higher due to ionic interactions from the HCl salt.
  • Stability: The fluorine atom in the target compound likely enhances metabolic stability by resisting oxidative degradation, a feature absent in non-halogenated analogs .

Biological Activity

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO2C_{11}H_{12}FNO_2 with a molecular weight of approximately 209.22 g/mol. The compound features a tetrahydronaphthalene core with an amino group and a fluorine atom that contribute to its unique reactivity and biological properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of the amino and fluoro groups enhances its binding affinity to these targets, potentially modulating their activity. This compound's mechanisms may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance:

  • Case Study 1 : A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent antiproliferative activity comparable to established chemotherapeutic agents.
Cell LineIC50 (µg/mL)
A4311.98
Jurkat1.61
HT292.15

This suggests that the compound's structural features may be crucial for its activity against tumor cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:

  • Case Study 2 : In vitro tests showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • Amino Group : Essential for interaction with biological targets.
  • Fluoro Substituent : Enhances lipophilicity and binding affinity.

Comparative analysis with related compounds has shown that modifications in the naphthalene ring or the position of functional groups can significantly alter biological activity.

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